1-(2-fluoroethyl)-3-methyl-1H-pyrazole
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Overview
Description
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluoroethyl group at position 1 and a methyl group at position 3 makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites, thereby modulating the activity of the target molecule. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Fluoroethanol: A simple fluorinated alcohol with similar fluoroethyl functionality.
Fluorinated Pyrazoles: Other pyrazole derivatives with fluorine substituents at different positions.
Uniqueness: 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole stands out due to the specific positioning of the fluoroethyl and methyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRWELLLVHZSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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